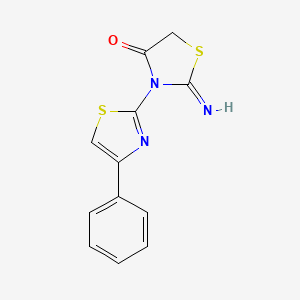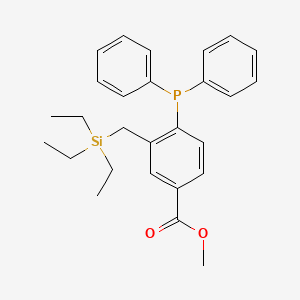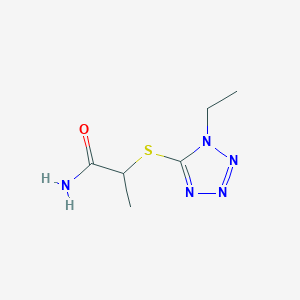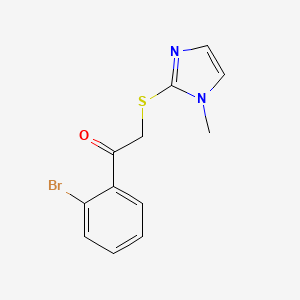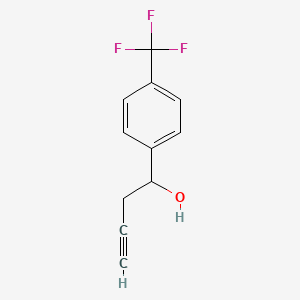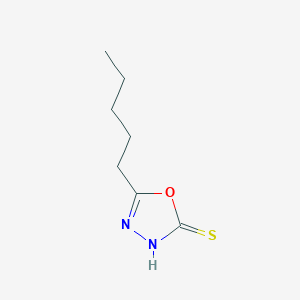
5-pentyl-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C7H12N2OS It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The general reaction scheme can be represented as follows:
RCONHNH2+CS2KOH, refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle bulk quantities of reagents
Continuous flow systems: For efficient and consistent production
Purification steps: Including crystallization and filtration to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
5-pentyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Can be reduced to form corresponding thiols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
5-pentyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes
Disrupt cellular processes: By interfering with the function of essential proteins
Induce oxidative stress: By generating reactive oxygen species (ROS)
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-oxadiazole
- 1,3,4-thiadiazole
- 1,3,4-oxadiazole
Comparison
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern and sulfur-containing ring structure. Compared to other oxadiazoles, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
5-pentyl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-5-6-8-9-7(11)10-6/h2-5H2,1H3,(H,9,11) |
Clé InChI |
XAYVOBTVZMWMCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NNC(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


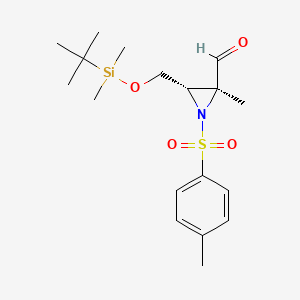
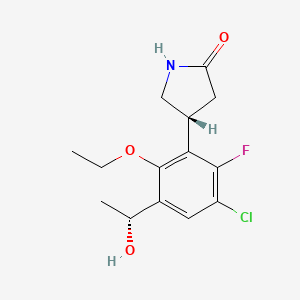
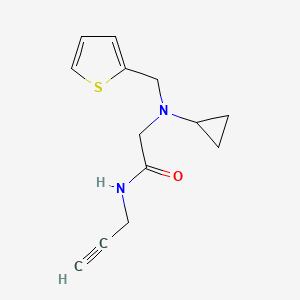
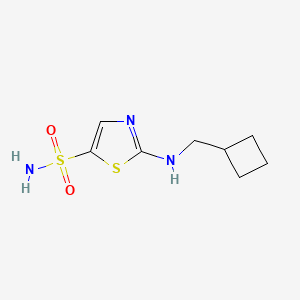
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
